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molecular formula C10H12N4 B8379132 N-Methyl-N-(2-methyl-quinazolin-4-yl)-hydrazine

N-Methyl-N-(2-methyl-quinazolin-4-yl)-hydrazine

Cat. No. B8379132
M. Wt: 188.23 g/mol
InChI Key: DVSZSWAKRQIPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288398B2

Procedure details

The title compound was prepared from 4-chloro-2-methylquinazoline (1.0 g, 5.6 mmol), N-methylhydrazine (0.89 mL, 16.8 mmol) and potassium carbonate (1.3 g, 22.4 mmol) in dry THF (20 mL) by a procedure similar to example 1, step 3 yielding 380 mg (36%) of a beige solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
beige solid
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.[CH3:13][NH:14][NH2:15].C(=O)([O-])[O-].[K+].[K+]>C1COCC1>[CH3:13][N:14]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1)[NH2:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C
Name
N-methylhydrazine
Quantity
0.89 mL
Type
reactant
Smiles
CNN
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
beige solid
Quantity
380 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(N)C1=NC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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